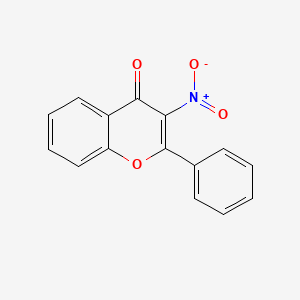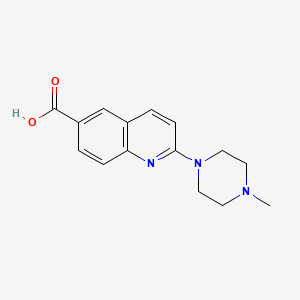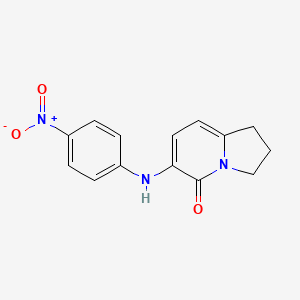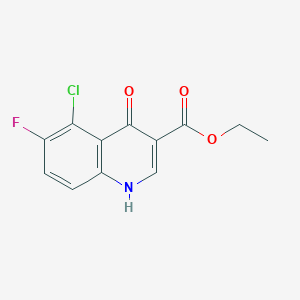
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,3(2H,4H)-Isoquinolinedione, 2-(2-éthylphényl)- est un composé chimique appartenant à la classe des isoquinolinediones. Les isoquinolinediones sont connues pour leurs diverses activités biologiques et leurs applications potentielles dans divers domaines tels que la chimie médicinale et la science des matériaux. La structure du composé est constituée d’un noyau isoquinoléine avec une fonctionnalité dione aux positions 1 et 3, et un groupe 2-éthylphényl attaché à la position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1,3(2H,4H)-Isoquinolinedione, 2-(2-éthylphényl)- peut être réalisée par diverses voies de synthèse. Une méthode courante implique l’utilisation de benzamides d’acryloyle comme substrats clés. La réaction utilise généralement des précurseurs radicalaires contenant des éléments tels que le carbone, le soufre, le phosphore, l’azote, le silicium et le brome . Les conditions réactionnelles sont conçues pour être simples, douces, vertes et efficaces, ce qui rend le processus respectueux de l’environnement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1,3(2H,4H)-Isoquinolinedione, 2-(2-éthylphényl)- subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir la fonctionnalité dione en diols.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe dione est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcools peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Quinones
Réduction : Diols
Substitution : Diverses isoquinolinediones substituées
4. Applications de la recherche scientifique
La 1,3(2H,4H)-Isoquinolinedione, 2-(2-éthylphényl)- a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la 1,3(2H,4H)-Isoquinolinedione, 2-(2-éthylphényl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, de certains récepteurs ou de certaines voies de signalisation. Par exemple, il peut inhiber l’activité des enzymes impliquées dans le stress oxydatif ou l’inflammation, exerçant ainsi ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-méthylphényl)-
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-chlorophényl)-
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-bromophényl)-
Unicité
La 1,3(2H,4H)-Isoquinolinedione, 2-(2-éthylphényl)- est unique en raison de la présence du groupe 2-éthylphényl, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe éthyle peut améliorer la lipophilie du composé, améliorant potentiellement sa capacité à interagir avec les membranes lipidiques et à pénétrer les cellules.
Propriétés
Numéro CAS |
106110-77-4 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(2-ethylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-2-12-7-4-6-10-15(12)18-16(19)11-13-8-3-5-9-14(13)17(18)20/h3-10H,2,11H2,1H3 |
Clé InChI |
QFOJKXRZXSUAID-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)


![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)


![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)


